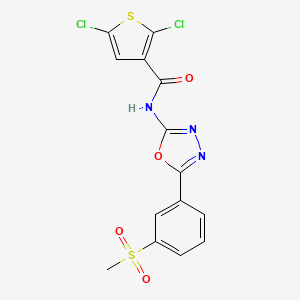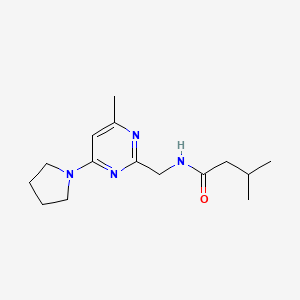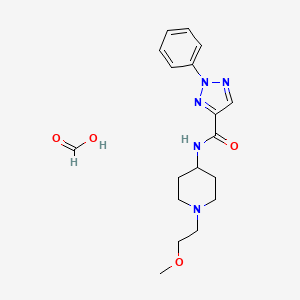
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “[1-(2-methoxyethyl)piperidin-4-yl]methanol” has a molecular weight of 173.26 and is a liquid at room temperature .Applications De Recherche Scientifique
Triazole-Based Compounds in Medicinal Chemistry
Triazole derivatives, like the compound , are often explored in medicinal chemistry for their potential therapeutic applications. For example, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified as potential compounds for various disease models, highlighting the triazine heterocycle's importance in medicinal chemistry (Thalji et al., 2013).
Antimicrobial Activity of Triazole Derivatives
1,2,4-Triazol-3-one derivatives, which are structurally related to the compound , have been studied for their antimicrobial properties. For instance, some new 1,2,4-triazole derivatives demonstrated significant antimicrobial activity, suggesting the potential of these compounds in addressing microbial infections (Fandaklı et al., 2012).
Chemically-Induced Reversion of Bacterial Persisters
Certain chemical compounds, including those with triazole and piperidine structures, have been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests a novel approach for eradicating bacterial persisters, potentially enhancing the effectiveness of antibiotic treatments (Kim et al., 2011).
Role in Cancer Research
The triazole compound family, including structures similar to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate, has been explored in cancer research. For example, 2-phenyl-2H-indazole-7-carboxamides, which share structural similarities, have shown efficacy against BRCA-1 and BRCA-2 deficient cancer cells, indicating the potential of triazole derivatives in targeted cancer therapies (Jones et al., 2009).
Conformational and NQR Analysis in Chemical Studies
The structural and conformational analysis of compounds similar to the one , such as phosphoric triamides containing piperazine, provides insights into the chemical properties and potential applications of these molecules in various fields, including materials science and molecular engineering (Shariatinia et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.CH2O2/c1-24-12-11-21-9-7-14(8-10-21)19-17(23)16-13-18-22(20-16)15-5-3-2-4-6-15;2-1-3/h2-6,13-14H,7-12H2,1H3,(H,19,23);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWWKNHSZHYIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)

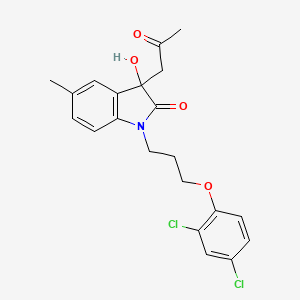
![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)
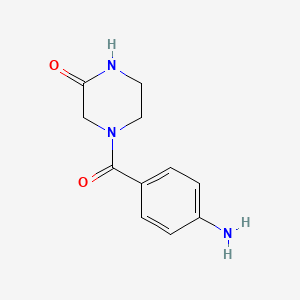
![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)

